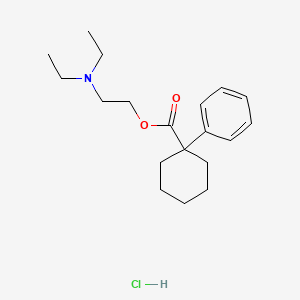
Cyclohexanecarboxylic acid, 1-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexanecarboxylic acid, 1-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride is a chemical compound with a complex structure. It is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular configuration, which includes a cyclohexane ring, a phenyl group, and a diethylaminoethyl ester moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanecarboxylic acid, 1-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride typically involves multiple steps. One common method includes the esterification of cyclohexanecarboxylic acid with 2-(diethylamino)ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and scalability.
化学反应分析
Types of Reactions
Cyclohexanecarboxylic acid, 1-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of cyclohexanemethanol derivatives.
Substitution: Formation of various substituted esters or amides.
科学研究应用
Cyclohexanecarboxylic acid, 1-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various medical conditions.
Industry: Utilized in the manufacture of specialty chemicals and materials.
作用机制
The mechanism of action of cyclohexanecarboxylic acid, 1-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to physiological effects. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- Cyclohexanecarboxylic acid, 1-phenyl-, 2-(4-morpholinyl)ethyl ester
- Cyclohexanecarboxylic acid, 2-phenylethyl ester
- Cyclohexanecarboxylic acid, 1,3-dimethyl-2-[2-[3-(1-methylethyl)phenyl]ethyl]-, methyl ester
Uniqueness
Cyclohexanecarboxylic acid, 1-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride is unique due to its specific ester and amine functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
生物活性
Cyclohexanecarboxylic acid, 1-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride is a compound with significant biological activities that have been explored in various studies. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula: C19H30ClNO2
- Molecular Weight: 339.9 g/mol
- CAS Number: 29303-07-9
- Structure: The compound features a cyclohexane ring substituted with a phenyl group and a diethylaminoethyl ester moiety.
Antispasmodic Activity
Research has indicated that esters derived from cyclohexanecarboxylic acid exhibit substantial antispasmodic activity. In particular, studies have shown that these compounds can alleviate spasms in smooth muscle tissues without the side effects associated with their free acid forms. This property is attributed to the unique structure of the ester which enhances its interaction with muscarinic receptors in the gastrointestinal tract .
Cytotoxic Effects
A study investigated the cytotoxic effects of related compounds on various cancer cell lines. While specific data on cyclohexanecarboxylic acid derivatives were limited, compounds with similar structures have demonstrated significant cytotoxicity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines. For instance, related esters showed IC50 values indicating effective inhibition of cell viability in these cancer types .
The biological activity of cyclohexanecarboxylic acid derivatives is primarily mediated through their interaction with cellular targets involved in apoptosis and cell cycle regulation. The following mechanisms have been proposed:
- Induction of Apoptosis: Compounds induce morphological changes in cancer cells indicative of apoptosis, such as membrane blebbing and cell rounding.
- Cell Cycle Arrest: These compounds may interfere with key regulatory proteins in the cell cycle, leading to halted proliferation in cancerous cells .
Study on Antispasmodic Activity
In a controlled study, esters of cyclohexanecarboxylic acid were administered to animal models exhibiting spasmodic conditions. Results indicated a marked reduction in spasm frequency and intensity compared to control groups receiving placebo treatments. The study concluded that these esters could serve as potential therapeutic agents for treating gastrointestinal disorders .
Cytotoxicity Assessment
A research project evaluated the cytotoxic effects of similar compounds on various human cell lines using the MTT assay. The results showed that at concentrations ranging from 6 to 250 µg/ml, the derivatives significantly reduced cell viability in HepG2 and MCF-7 cells while exhibiting lower toxicity towards normal cell lines like NIH 3T3 and HaCaT . The findings support the potential use of these compounds in targeted cancer therapies.
Data Summary Table
| Activity | Cell Line | IC50 (µg/ml) | Effect |
|---|---|---|---|
| Cytotoxicity | HepG2 | 42 | Significant reduction in viability |
| MCF-7 | 100 | Moderate reduction | |
| HaCaT | >250 | Low toxicity | |
| NIH 3T3 | >500 | Very low toxicity | |
| Antispasmodic Activity | Animal Model | N/A | Reduced spasm frequency |
属性
CAS 编号 |
29303-07-9 |
|---|---|
分子式 |
C19H30ClNO2 |
分子量 |
339.9 g/mol |
IUPAC 名称 |
2-(diethylamino)ethyl 1-phenylcyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C19H29NO2.ClH/c1-3-20(4-2)15-16-22-18(21)19(13-9-6-10-14-19)17-11-7-5-8-12-17;/h5,7-8,11-12H,3-4,6,9-10,13-16H2,1-2H3;1H |
InChI 键 |
URKWGRMPLYDMHB-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCOC(=O)C1(CCCCC1)C2=CC=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















